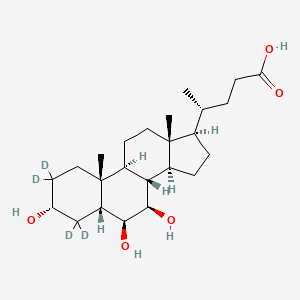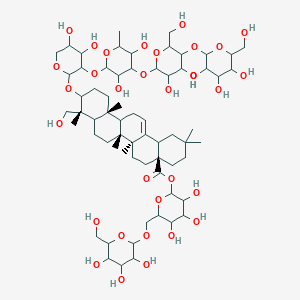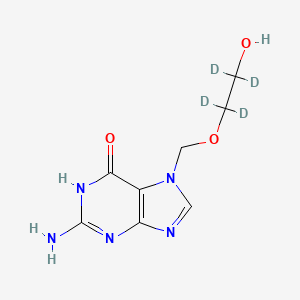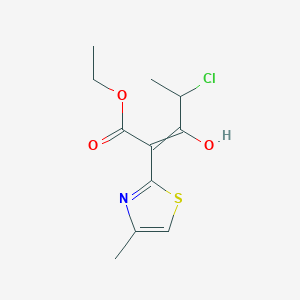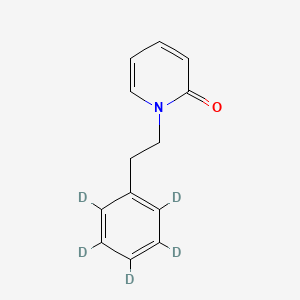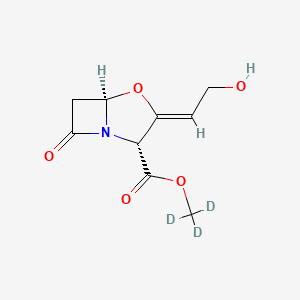
Clavulanic Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavulanic Acid Methyl-d3 Ester is a deuterium-labeled analogue of Clavulanic Acid Methyl Ester. It is a substituted clavulanic acid, which is a β-lactamase inhibitor. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clavulanic Acid Methyl-d3 Ester involves the incorporation of deuterium into the clavulanic acid structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of bioreactors and advanced purification techniques to ensure high yield and purity of the final product. The process also involves stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Clavulanic Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Clavulanic Acid Methyl-d3 Ester has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for various analytical techniques.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of β-lactamase inhibitors and other pharmaceutical compounds .
Mécanisme D'action
Clavulanic Acid Methyl-d3 Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for the degradation of β-lactam antibiotics. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics, allowing them to combat bacterial infections more effectively. The molecular targets include the active sites of β-lactamase enzymes, where the compound forms a stable complex, preventing the enzyme from degrading the antibiotic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clavulanic Acid: The parent compound, also a β-lactamase inhibitor.
Sulbactam: Another β-lactamase inhibitor with a similar mechanism of action.
Tazobactam: A β-lactamase inhibitor used in combination with other antibiotics
Uniqueness
Clavulanic Acid Methyl-d3 Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it a valuable tool in scientific research, particularly in studies involving enzyme kinetics and metabolic pathways .
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
trideuteriomethyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1D3 |
Clé InChI |
HTABQNQMGKGBDT-QEYUTSQOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
SMILES canonique |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


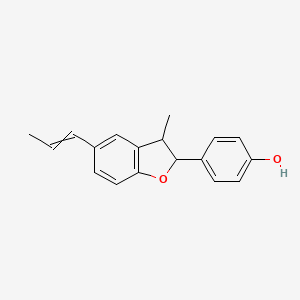
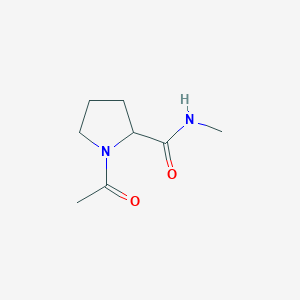
![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

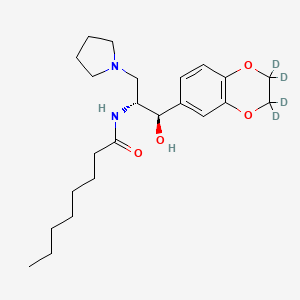
![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
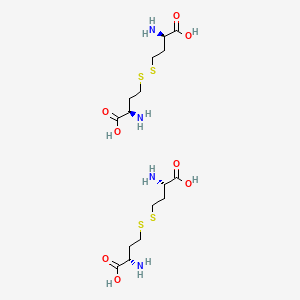
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
